molecular formula C11H15ClN2O2 B11954977 2-(Dimethylamino)ethyl(3-chlorophenyl)carbamate CAS No. 3738-99-6

2-(Dimethylamino)ethyl(3-chlorophenyl)carbamate

Cat. No.: B11954977
CAS No.: 3738-99-6
M. Wt: 242.70 g/mol
InChI Key: YJLHVRZBNUAMKT-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl(3-chlorophenyl)carbamate is an organic compound with the molecular formula C11H14Cl2N2O2 It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–NH–) attached to a 3-chlorophenyl ring and a 2-(dimethylamino)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl(3-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with 2-(dimethylamino)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

3-chlorophenyl isocyanate+2-(dimethylamino)ethanolThis compound\text{3-chlorophenyl isocyanate} + \text{2-(dimethylamino)ethanol} \rightarrow \text{this compound} 3-chlorophenyl isocyanate+2-(dimethylamino)ethanol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

  • Mixing the reactants in a solvent.
  • Controlling the temperature and pressure to facilitate the reaction.
  • Purifying the product through techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl(3-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl carbamates.

Scientific Research Applications

2-(Dimethylamino)ethyl(3-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl(2-chlorophenyl)carbamate
  • 2-(Dimethylamino)ethyl(4-chlorophenyl)carbamate
  • 2-(Diethylamino)ethyl(3-chlorophenyl)carbamate

Uniqueness

2-(Dimethylamino)ethyl(3-chlorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the dimethylamino group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

3738-99-6

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C11H15ClN2O2/c1-14(2)6-7-16-11(15)13-10-5-3-4-9(12)8-10/h3-5,8H,6-7H2,1-2H3,(H,13,15)

InChI Key

YJLHVRZBNUAMKT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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